ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- is a synthetic organic compound with a unique structure that includes a hydroxy group, an acetylamino group, and a benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an aminoethyl group followed by its attachment to a hydroxybenzoquinone core. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The benzoquinone core can be reduced to hydroquinone derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and acetylamino groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The benzoquinone core can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxybenzoquinone
- 2-Acetylamino-5-hydroxybenzoquinone
- 5-Acetylamino-2-hydroxybenzoquinone
Uniqueness
ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]- is unique due to the presence of both hydroxy and acetylamino groups attached to a benzoquinone core
Properties
CAS No. |
161236-57-3 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
N-[2-(6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-3-2-7-4-9(14)10(15)5-8(7)13/h4-5,13H,2-3H2,1H3,(H,11,12) |
InChI Key |
GTKQGKVXDULSGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
Canonical SMILES |
CC(=O)NCCC1=CC(=O)C(=O)C=C1O |
Synonyms |
Acetamide, N-[2-(4-hydroxy-3,6-dioxo-1,4-cyclohexadien-1-yl)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.